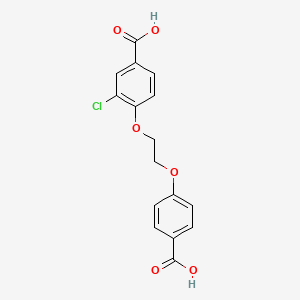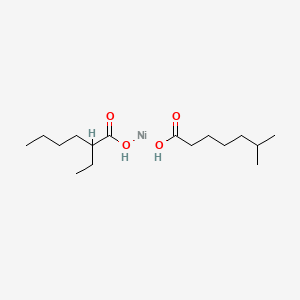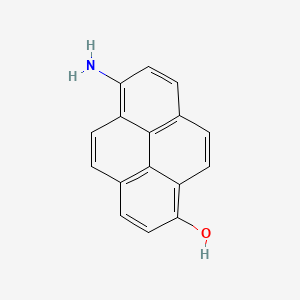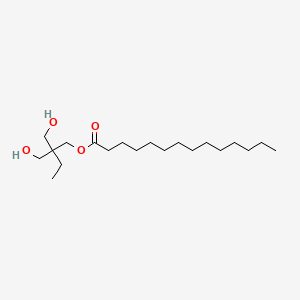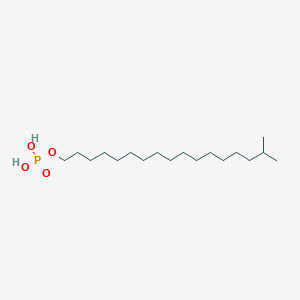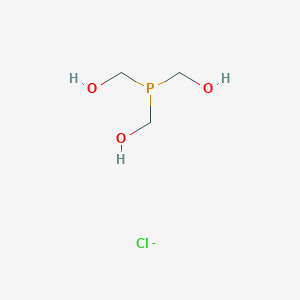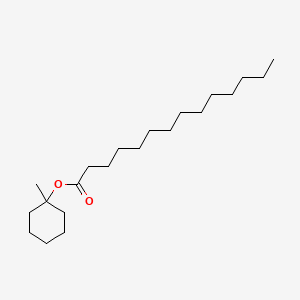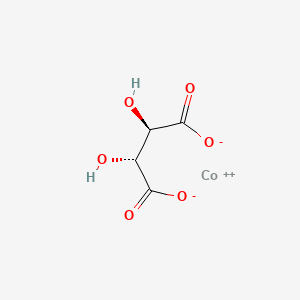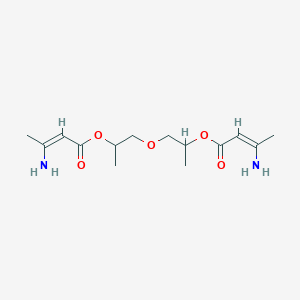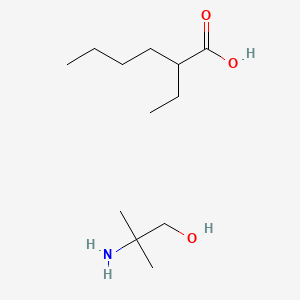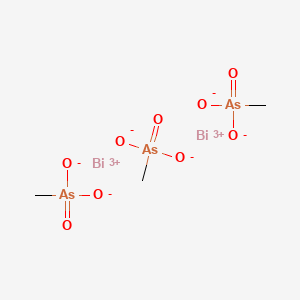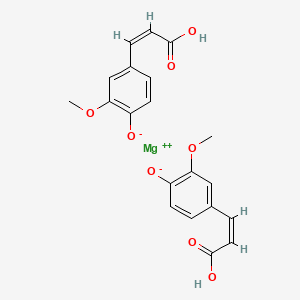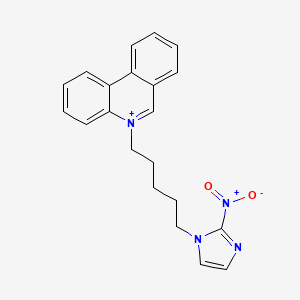
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium is a complex organic compound that features a phenanthridinium core linked to a nitroimidazole moiety via a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium typically involves multi-step organic reactions. One common approach is to start with the preparation of the nitroimidazole derivative, which is then linked to the phenanthridinium core through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenanthridinium core can participate in redox reactions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenanthridinium core can produce various oxidized forms.
Applications De Recherche Scientifique
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in cancer therapy, particularly in targeting hypoxic tumor cells.
Mécanisme D'action
The mechanism of action of 5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium involves its interaction with molecular targets such as DNA and proteins. The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This makes it particularly effective in targeting hypoxic tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Phenanthridine: The core structure of phenanthridinium, used in various chemical applications.
Uniqueness
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium is unique due to its combination of a phenanthridinium core and a nitroimidazole moiety, which imparts both electronic properties and biological activity. This dual functionality makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
160782-30-9 |
|---|---|
Formule moléculaire |
C21H21N4O2+ |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
5-[5-(2-nitroimidazol-1-yl)pentyl]phenanthridin-5-ium |
InChI |
InChI=1S/C21H21N4O2/c26-25(27)21-22-12-15-23(21)13-6-1-7-14-24-16-17-8-2-3-9-18(17)19-10-4-5-11-20(19)24/h2-5,8-12,15-16H,1,6-7,13-14H2/q+1 |
Clé InChI |
OCDKYDXRPNRDAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCN4C=CN=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


